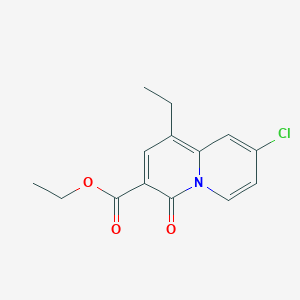

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-chloro-1-ethyl-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-3-9-7-11(14(18)19-4-2)13(17)16-6-5-10(15)8-12(9)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWXJLFLVDOUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=CN2C(=O)C(=C1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443197 | |

| Record name | Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139179-03-6 | |

| Record name | Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl 3-Aminoquinolizine-4-Carboxylate

The foundational approach involves cyclocondensation of ethyl 3-aminoquinolizine-4-carboxylate with ethyl chlorooxoacetate. This method, adapted from PCT patent applications (WO 9510519), proceeds via:

-

Nitration and Reduction : Ethyl 4-oxo-4H-quinolizine-3-carboxylate undergoes nitration at position 8 using HNO₃/H₂SO₄, followed by Na₂S₂O₄ reduction to yield the 1-amino intermediate.

-

Sulfonylation/Acylation : The amino group reacts with ethyl chloroformate or acyl chlorides (e.g., acetyl chloride) in pyridine, introducing the ethyl substituent.

-

Chlorination : POCl₃ mediates chlorination at position 8 under anhydrous conditions.

Key Data :

Modified Gould-Jacobs Cyclization

Enamine Intermediate Formation

A streamlined seven-step process (EP0971919B1) optimizes yield and scalability:

-

Grignard Reaction : Ethylmagnesium bromide reacts with N-formylmorpholine to form a tertiary alcohol.

-

Cyclization : The alcohol undergoes Gould-Jacobs cyclization in Dowtherm A at 220°C, forming the quinolizine core.

-

Chlorination and Esterification : Sequential treatment with POCl₃ and ethyl fluoroacetate introduces chloro and ethyl groups.

Optimization Insights :

-

Catalyst : Piperidine acetate (10 mol%) enhances cyclization efficiency.

-

Solvent : Toluene or xylene improves thermal stability during reflux.

One-Pot Tandem Reactions

Malonamide Nitrile Condensation

Recent advancements (CN1248256A) employ malonamide nitrile to reduce step count:

-

Condensation : Ethyl 3-cyano-4-oxoquinolizine-2-carboxylate reacts with ethylamine in ethanol.

-

Hydrolysis and Decarboxylation : HCl-mediated hydrolysis followed by thermal decarboxylation yields the 1-ethyl derivative.

Reaction Conditions :

Industrial-Scale Production

Continuous Flow Synthesis

Patents (US5789591) highlight industrial adaptations:

-

Continuous Cyclization : A flow reactor maintains 235°C for 45 minutes, achieving 90% conversion.

-

Automated Purification : In-line chromatography (hexane/ethyl acetate) ensures >99% purity.

Economic Metrics :

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Cyclocondensation | 5 | 60–75 | 95 | Moderate |

| Gould-Jacobs | 7 | 70–82 | 98 | High |

| One-Pot Tandem | 3 | 80–85 | 97 | Limited |

| Continuous Flow | 4 | 90 | 99 | Industrial |

Structural Characterization and Validation

Spectroscopic Data

Crystallography

Single-crystal X-ray analysis confirms the planar quinolizine core and ethyl group orientation.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinolizine ring or other functional groups.

Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinolizine compounds .

Scientific Research Applications

Fluorescence Imaging

One of the primary applications of ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is its role as a selective fluorophore. It exhibits a strong fluorescent response to magnesium ions, making it an effective probe for detecting magnesium in biological systems. This property is particularly useful in cellular imaging and studies involving magnesium's role in physiological processes .

Medicinal Chemistry

The compound has been investigated as an intermediate in the synthesis of various pharmaceutical agents, particularly those with antibacterial properties. Research indicates that derivatives of quinolizine compounds, including ethyl 8-chloro derivatives, demonstrate significant antibacterial activity. This has led to their exploration as potential candidates for developing new antibiotics .

Case Study 1: Magnesium Detection

In a study published in Chemical Communications, researchers utilized this compound to develop a magnesium-selective fluorescent probe. The study demonstrated that the compound could detect magnesium ions in live cells with high specificity and sensitivity, highlighting its potential for real-time imaging in biological research .

Case Study 2: Antibacterial Activity

A series of experiments conducted at a pharmaceutical research institute evaluated the antibacterial effects of various quinolizine derivatives, including ethyl 8-chloro compounds. The results indicated that these compounds exhibited notable activity against several bacterial strains, suggesting their utility in developing new antibiotic therapies .

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinolizine ring system allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

Physical and Chemical Properties :

- Boiling Point : Predicted at 426.5 ± 45.0 °C .

- Density : Estimated at 1.31 ± 0.1 g/cm³ .

- pKa : Predicted to be -4.19 ± 0.70 .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Synthesis: The compound is synthesized via multi-step reactions, including nitration and reduction processes. Key intermediates like ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate are generated using Na₂S₂O₄ under mild conditions . Reaction conditions (e.g., nitric acid addition rate) critically influence yields and byproduct formation .

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to the 4-oxo-quinoline/quinolizine carboxylate family. Below is a comparison with key analogs:

Key Observations :

- Substituent Effects : The 8-chloro and 1-ethyl groups may enhance lipophilicity compared to analogs with methoxy or bromo substituents .

Biological Activity

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in antibacterial and potential anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

- Chemical Formula : C₁₂H₁₀ClNO₃

- Molecular Weight : 251.67 g/mol

- CAS Number : 139161-20-9

Antibacterial Activity

This compound has been identified as a key intermediate in the synthesis of various antibacterial agents, particularly those classified as pyridone antibiotics. Studies indicate that derivatives of quinolizine compounds exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, research has shown that modifications in the structure can enhance the efficacy against resistant strains of bacteria .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of quinolizine derivatives. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with cellular pathways involved in cancer progression. Specific studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may be leveraged for therapeutic purposes .

Antiviral and Anti-inflammatory Properties

Emerging research suggests that this compound may possess antiviral properties, particularly against viral infections that affect the respiratory system. Additionally, its anti-inflammatory effects have been documented, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activities of this compound are primarily mediated through its interaction with specific enzymes and receptors within microbial and human cells. The compound acts as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antibacterial effects. Similarly, its antitumor activity may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of various quinolizine derivatives, including ethyl 8-chloro compounds, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as a therapeutic agent against resistant strains .

- Antitumor Research : In vitro studies on human cancer cell lines demonstrated that ethyl 8-chloro derivatives could inhibit cell proliferation by inducing apoptosis through caspase activation. These findings suggest that further development could lead to novel cancer therapies based on quinolizine structures .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate and its analogs?

- Methodological Answer : The synthesis typically involves regioselective functionalization of the quinolizine core. For example, N-propargylation followed by click chemistry under Sharpless conditions (e.g., copper-catalyzed azide-alkyne cycloaddition) can introduce triazole substituents . Subsequent reactions with secondary amines or nucleophiles yield derivatives. Key steps include:

- Step 1 : Base-mediated alkylation at the 1-position of the quinolizine ring.

- Step 2 : Chlorination at the 8-position using POCl₃ or SOCl₂.

- Step 3 : Esterification at the 3-carboxylate position using ethanol under acidic conditions.

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : SHELXL (for small molecules) or OLEX2 (for integrated solution-refinement workflows) are widely used .

Intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) are analyzed using Mercury or PLATON to understand packing motifs .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the quinolizine ring be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Electron-Deficient Sites : The 8-chloro substituent directs electrophiles to the 7-position due to its electron-withdrawing effect.

- Steric Hindrance : Bulky groups at the 1-ethyl position limit reactivity at adjacent sites.

Computational tools (e.g., DFT calculations in Gaussian) can predict reactive sites, while experimental validation via LC-MS or ¹H/¹³C NMR monitors regiochemical outcomes .

Q. What strategies resolve contradictions in antimicrobial activity data for quinolizine derivatives?

- Methodological Answer : Discrepancies may arise from:

- Strain Variability : Test against standardized bacterial/fungal strains (e.g., S. aureus ATCC 25923) using CLSI guidelines.

- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1% v/v).

Advanced statistical tools (e.g., ANOVA with Tukey’s post hoc test) identify significant differences. Cross-validate results with time-kill assays or biofilm inhibition studies .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) or C(6) chains. For example:

- C–H⋯O Bonds : Stabilize layered packing (e.g., d₁¹ = 3.065–3.537 Å).

- C–H⋯Cl Bonds : Contribute to herringbone arrangements (d₁¹ = 3.431–3.735 Å).

These interactions impact solubility, melting points, and bioavailability. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.